molecular formula C4H4BrNOS B13351002 4-Bromo-5-methoxythiazole

4-Bromo-5-methoxythiazole

Cat. No.: B13351002
M. Wt: 194.05 g/mol
InChI Key: BWBOCHBXKYGKBL-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxythiazole is a heterocyclic organic compound with the molecular formula C4H4BrNOS It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxythiazole typically involves the bromination of 5-methoxythiazole. One common method includes the reaction of 5-methoxythiazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxythiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl thiazole compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxythiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxy group on the thiazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .

Properties

Molecular Formula

C4H4BrNOS

Molecular Weight

194.05 g/mol

IUPAC Name

4-bromo-5-methoxy-1,3-thiazole

InChI

InChI=1S/C4H4BrNOS/c1-7-4-3(5)6-2-8-4/h2H,1H3

InChI Key

BWBOCHBXKYGKBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CS1)Br

Origin of Product

United States

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